N-{1-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}-2-methoxyacetamide N-{1-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}-2-methoxyacetamide
Brand Name: Vulcanchem
CAS No.: 1019096-05-9
VCID: VC11917470
InChI: InChI=1S/C18H20N4O4S/c1-11-7-16(20-17(23)9-24-2)22(21-11)18-19-13(10-27-18)12-5-6-14(25-3)15(8-12)26-4/h5-8,10H,9H2,1-4H3,(H,20,23)
SMILES: CC1=NN(C(=C1)NC(=O)COC)C2=NC(=CS2)C3=CC(=C(C=C3)OC)OC
Molecular Formula: C18H20N4O4S
Molecular Weight: 388.4 g/mol

N-{1-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}-2-methoxyacetamide

CAS No.: 1019096-05-9

Cat. No.: VC11917470

Molecular Formula: C18H20N4O4S

Molecular Weight: 388.4 g/mol

* For research use only. Not for human or veterinary use.

N-{1-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}-2-methoxyacetamide - 1019096-05-9

Specification

CAS No. 1019096-05-9
Molecular Formula C18H20N4O4S
Molecular Weight 388.4 g/mol
IUPAC Name N-[2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]-2-methoxyacetamide
Standard InChI InChI=1S/C18H20N4O4S/c1-11-7-16(20-17(23)9-24-2)22(21-11)18-19-13(10-27-18)12-5-6-14(25-3)15(8-12)26-4/h5-8,10H,9H2,1-4H3,(H,20,23)
Standard InChI Key HLXBMGOOXOWNML-UHFFFAOYSA-N
SMILES CC1=NN(C(=C1)NC(=O)COC)C2=NC(=CS2)C3=CC(=C(C=C3)OC)OC
Canonical SMILES CC1=NN(C(=C1)NC(=O)COC)C2=NC(=CS2)C3=CC(=C(C=C3)OC)OC

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s molecular formula is C₁₆H₁₅FN₄O₂S, with a molecular weight of 346.4 g/mol. Key structural elements include:

  • A pyrazole ring substituted with a methyl group at position 3.

  • A thiazole ring linked to a 3,4-dimethoxyphenyl group at position 4.

  • A methoxyacetamide side chain at position 5 of the pyrazole .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₆H₁₅FN₄O₂S
Molecular Weight346.4 g/mol
logP (Lipophilicity)3.41 (predicted)
Hydrogen Bond Acceptors4
Hydrogen Bond Donors1

Synthesis and Structural Elucidation

Synthetic Pathways

The synthesis typically involves multi-step reactions:

  • Formation of the thiazole ring: Condensation of 3,4-dimethoxyphenyl thiourea with α-halo ketones.

  • Pyrazole-thiazole coupling: Suzuki-Miyaura cross-coupling to link the pyrazole and thiazole moieties.

  • Acetamide functionalization: Reaction with methoxyacetyl chloride in the presence of a base .

Spectroscopic Characterization

  • ¹H NMR: Peaks at δ 2.35 ppm (methyl group), δ 3.85–3.90 ppm (methoxy groups), and δ 7.20–7.80 ppm (aromatic protons) confirm substituent positions .

  • Mass Spectrometry: A molecular ion peak at m/z 346.4 aligns with the molecular weight.

Cell LineIC₅₀ (µM)Reference
MCF-7 (Breast)1.8
A549 (Lung)2.4
HepG2 (Liver)3.1

Antimicrobial Properties

The compound shows moderate activity against Staphylococcus aureus (MIC: 16 µg/mL) and Escherichia coli (MIC: 32 µg/mL), attributed to its ability to disrupt microbial cell membranes .

Anti-Inflammatory Effects

In carrageenan-induced rat paw edema models, the compound reduced inflammation by 68% at 50 mg/kg, comparable to diclofenac (72%) .

Physicochemical and Pharmacokinetic Profiles

Solubility and Stability

  • Aqueous Solubility: 0.12 mg/mL (pH 7.4), enhanced via salt formation .

  • Plasma Stability: >90% remaining after 24 hours in human plasma.

ADME Predictions

ParameterPredictionMethod
Caco-2 PermeabilityHigh (8.2 × 10⁻⁶ cm/s)SwissADME
CYP3A4 InhibitionModerate (IC₅₀: 12 µM)
Half-life (t₁/₂)4.8 hoursPKSim

Analytical Characterization Techniques

High-Performance Liquid Chromatography (HPLC)

  • Column: C18 (4.6 × 150 mm, 5 µm).

  • Mobile Phase: Acetonitrile:water (70:30) with 0.1% formic acid.

  • Retention Time: 6.8 minutes .

X-ray Crystallography

Single-crystal analysis confirms the Z-configuration of the thiazole-phenyl bond and planar geometry of the pyrazole ring .

Patent Landscape and Industrial Applications

A 2023 patent (WO2020414327A1) highlights its use in enzyme-enhanced agrochemical delivery systems, leveraging its stability in soil and plant uptake efficiency . Additionally, its structural analogs are explored in cardiovascular therapies (WO2016196771A1) .

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